An In-depth Technical Guide to the Purinergic Receptor Targeting Mechanism of 6-Chloro-7-(2-fluorobenzyl)-7H-purine
An In-depth Technical Guide to the Purinergic Receptor Targeting Mechanism of 6-Chloro-7-(2-fluorobenzyl)-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential mechanism of action of 6-Chloro-7-(2-fluorobenzyl)-7H-purine, a synthetic purine derivative, as a modulator of purinergic receptors. While direct experimental data on this specific compound is limited, this document synthesizes information on the structure-activity relationships of similar 7-benzyl-purine analogs to postulate a scientifically grounded hypothesis of its interaction with purinergic signaling pathways. We delve into the molecular characteristics of the compound, the intricacies of purinergic receptor families (P1, P2X, and P2Y), and the downstream signaling cascades they regulate. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to investigate and validate the binding affinity and functional activity of this and similar compounds. This includes methodologies for radioligand binding assays, intracellular calcium mobilization assays, and cyclic adenosine monophosphate (cAMP) accumulation assays. Through this in-depth exploration, we aim to provide a foundational resource for the scientific community to further explore the therapeutic potential of 6-Chloro-7-(2-fluorobenzyl)-7H-purine and its analogs in the context of purinergic signaling.
Introduction: The Purinergic Signaling Landscape and a Novel Purine Derivative
Purinergic signaling, mediated by extracellular nucleotides and nucleosides like adenosine triphosphate (ATP) and adenosine, is a ubiquitous and fundamental communication system in mammals.[1][2] This system plays a pivotal role in a vast array of physiological processes, including neurotransmission, inflammation, muscle contraction, and immune responses.[3] The actions of these signaling molecules are transduced by two main families of purinergic receptors: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and other nucleotides).[3][4] The P2 receptor family is further subdivided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors (GPCRs).[3][5]
The compound 6-Chloro-7-(2-fluorobenzyl)-7H-purine is a halogenated purine derivative featuring a chlorine atom at the 6-position and a 2-fluorobenzyl group at the 7-position of the purine core.[6][7] Its structural similarity to known modulators of various receptors suggests its potential to interact with purinergic receptors, making it a person of interest for drug discovery and development.[6] This guide will explore the hypothesized mechanism of action of this compound, grounded in the established principles of purinergic receptor pharmacology.
Postulated Mechanism of Action of 6-Chloro-7-(2-fluorobenzyl)-7H-purine
Based on the structure-activity relationships of other 7-substituted purine analogs, it is hypothesized that 6-Chloro-7-(2-fluorobenzyl)-7H-purine acts as a modulator of P2Y receptors, a family of GPCRs. The 7-benzyl group is a common feature in various P2Y receptor ligands, and its substitutions can influence subtype selectivity and potency. The electron-withdrawing fluorine atom on the benzyl ring and the chlorine atom at the 6-position of the purine core are expected to modulate the electronic and steric properties of the molecule, influencing its binding affinity to the receptor's binding pocket.
Interaction with P2Y Receptor Binding Pocket
Molecular dynamics simulations of similar halogenated purines suggest that they can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the receptor's transmembrane domains.[6] It is plausible that the purine core of 6-Chloro-7-(2-fluorobenzyl)-7H-purine engages in hydrogen bonding with specific residues, while the 2-fluorobenzyl group fits into a hydrophobic pocket, contributing to the overall binding affinity and potentially conferring selectivity for certain P2Y receptor subtypes.
Downstream Signaling Cascades
P2Y receptors are known to couple to various G proteins, leading to the activation of distinct downstream signaling pathways.[4][5] Depending on the specific P2Y receptor subtype and the nature of the ligand (agonist or antagonist), different cellular responses can be initiated.
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Gq/11-Coupled P2Y Receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): If 6-Chloro-7-(2-fluorobenzyl)-7H-purine acts as an agonist at these receptors, it would likely activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.
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Gi/o-Coupled P2Y Receptors (e.g., P2Y12, P2Y13, P2Y14): Conversely, if the compound acts as an agonist at these receptors, it would inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
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Gs-Coupled P2Y Receptors (e.g., P2Y11): Agonism at Gs-coupled P2Y receptors would stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
The following diagram illustrates the potential signaling pathways that could be modulated by 6-Chloro-7-(2-fluorobenzyl)-7H-purine, depending on its specific P2Y receptor target and whether it functions as an agonist or antagonist.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
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Reagent Preparation:
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Prepare cell membranes expressing the target human P2Y receptor subtype.
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Prepare a stock solution of the appropriate radioligand (e.g., [³H]MRS2500 for P2Y12) in assay buffer.
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Prepare serial dilutions of 6-Chloro-7-(2-fluorobenzyl)-7H-purine in assay buffer.
-
-
Incubation:
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In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
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Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes). [8]
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity. [9]
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-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
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Count the radioactivity in each well using a scintillation counter. [8]
-
-
Data Analysis:
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Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay is used to determine if a compound acts as an agonist or antagonist at Gq/11-coupled receptors by measuring changes in intracellular calcium levels. [10][11] Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells expressing the target Gq/11-coupled P2Y receptor in a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of 6-Chloro-7-(2-fluorobenzyl)-7H-purine into the wells.
-
Immediately begin kinetic fluorescence measurements. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. [11]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2).
-
Plot the peak fluorescence ratio change as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for agonists or the IC50 value for antagonists (tested in the presence of a known agonist).
-
cAMP Accumulation Assay
This functional assay is used to determine if a compound modulates the activity of Gs- or Gi/o-coupled receptors by measuring changes in intracellular cAMP levels. [12]Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method. [1] Workflow Diagram:
Caption: Workflow for a cAMP HTRF assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells expressing the target Gs- or Gi/o-coupled P2Y receptor in a 384-well plate.
-
-
Compound Stimulation:
-
Add varying concentrations of 6-Chloro-7-(2-fluorobenzyl)-7H-purine to the wells.
-
For Gi/o-coupled receptors, co-stimulate with a fixed concentration of forskolin to induce a measurable level of cAMP.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and HTRF Reagent Addition:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium. [12] * Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratios to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
Fit the data to determine EC50 (for Gs agonists) or IC50 (for Gi agonists) values.
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Conclusion and Future Directions
While the precise mechanism of action of 6-Chloro-7-(2-fluorobenzyl)-7H-purine at purinergic receptors remains to be definitively elucidated, this guide provides a robust framework for its investigation. By leveraging the knowledge of structure-activity relationships of similar purine derivatives, we have postulated a plausible interaction with P2Y receptors, leading to the modulation of key intracellular signaling pathways. The detailed experimental protocols presented herein offer a clear path for researchers to test this hypothesis, determine the compound's binding affinity and functional potency, and establish its selectivity profile across the purinergic receptor family.
Future research should focus on conducting these described experiments to generate empirical data for 6-Chloro-7-(2-fluorobenzyl)-7H-purine. Such studies will be crucial in validating its potential as a pharmacological tool to probe purinergic signaling or as a lead compound for the development of novel therapeutics targeting purinergic receptor-mediated diseases.
References
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HTRF® package insert cAMP HiRange General information. Cisbio. (2007). [Link]
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How to run a cAMP HTRF assay. YouTube. (2024). [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. (n.d.). [Link]
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Fura 2 QBT Calcium Kit. Molecular Devices. (n.d.). [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. (2017). [Link]
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Purine and purinergic receptors in health and disease. PMC - NIH. (2023). [Link]
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Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC. (2016). [Link]
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Radioligand Binding Assay. Gifford Bioscience. (n.d.). [Link]
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Radioligand Binding Assay. Creative Bioarray. (n.d.). [Link]
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Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism. Taylor & Francis Online. (2024). [Link]
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Characterization of P2X7 Purinergic Receptors and Their Function in Rat Lacrimal Gland. Investigative Ophthalmology & Visual Science. (2010). [Link]
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Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. ResearchGate. (2024). [Link]
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Purinergic signaling: Diverse effects and therapeutic potential in cancer. Frontiers in Oncology. (2022). [Link]
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Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. MDPI. (2025). [Link]
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What are Purinergic receptor modulators and how do they work?. Patsnap Synapse. (2024). [Link]
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Functions of Purinergic Receptors. IntechOpen. (2019). [Link]
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